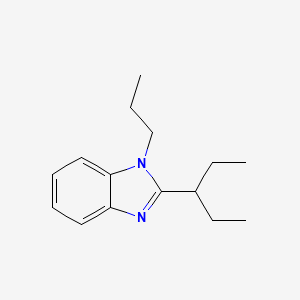
2-(1-ethylpropyl)-1-propyl-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-ethylpropyl)-1-propyl-1H-benzimidazole, also known as EPPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
2-(1-ethylpropyl)-1-propyl-1H-benzimidazole has been found to have potential applications in various scientific research fields. One of the primary uses of 2-(1-ethylpropyl)-1-propyl-1H-benzimidazole is in the study of protein-protein interactions. 2-(1-ethylpropyl)-1-propyl-1H-benzimidazole can be used to selectively inhibit the interaction between two proteins, allowing researchers to study the individual functions of each protein. 2-(1-ethylpropyl)-1-propyl-1H-benzimidazole has also been used in the study of cancer, as it has been found to inhibit the growth of cancer cells.
Mecanismo De Acción
2-(1-ethylpropyl)-1-propyl-1H-benzimidazole works by binding to a specific site on a protein known as the “hotspot”. This binding prevents the protein from interacting with other proteins, leading to the inhibition of the protein’s function. The specific site that 2-(1-ethylpropyl)-1-propyl-1H-benzimidazole binds to varies depending on the protein being studied.
Biochemical and Physiological Effects:
2-(1-ethylpropyl)-1-propyl-1H-benzimidazole has been found to have a range of biochemical and physiological effects. In cancer cells, 2-(1-ethylpropyl)-1-propyl-1H-benzimidazole has been found to inhibit cell growth and induce cell death. 2-(1-ethylpropyl)-1-propyl-1H-benzimidazole has also been found to inhibit the activity of enzymes involved in inflammation, suggesting that it may have potential applications in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using 2-(1-ethylpropyl)-1-propyl-1H-benzimidazole in lab experiments is its selectivity. 2-(1-ethylpropyl)-1-propyl-1H-benzimidazole can be used to selectively inhibit the interaction between two proteins, allowing researchers to study the individual functions of each protein. However, one limitation of using 2-(1-ethylpropyl)-1-propyl-1H-benzimidazole is its potential toxicity. 2-(1-ethylpropyl)-1-propyl-1H-benzimidazole has been found to be toxic to some cell types at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research involving 2-(1-ethylpropyl)-1-propyl-1H-benzimidazole. One area of research is the development of new 2-(1-ethylpropyl)-1-propyl-1H-benzimidazole analogs with improved selectivity and reduced toxicity. Another area of research is the study of 2-(1-ethylpropyl)-1-propyl-1H-benzimidazole’s potential applications in the treatment of inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of 2-(1-ethylpropyl)-1-propyl-1H-benzimidazole and its potential applications in other areas of scientific research.
Métodos De Síntesis
2-(1-ethylpropyl)-1-propyl-1H-benzimidazole can be synthesized through a series of chemical reactions starting from 2-nitrobenzaldehyde and propionaldehyde. The nitro group in 2-nitrobenzaldehyde is reduced to an amino group using hydrogen gas and palladium on carbon catalyst. The resulting compound is then reacted with propionaldehyde in the presence of an acid catalyst to produce 2-(1-ethylpropyl)-1-propyl-1H-benzimidazole.
Propiedades
IUPAC Name |
2-pentan-3-yl-1-propylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2/c1-4-11-17-14-10-8-7-9-13(14)16-15(17)12(5-2)6-3/h7-10,12H,4-6,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GATAOJICMOPURT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1C(CC)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



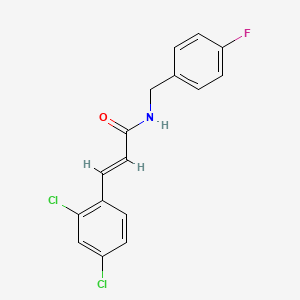
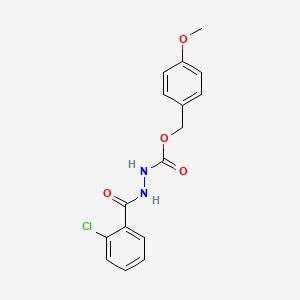

![N'-{[1-(2-chloro-6-fluorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylene}-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetohydrazide](/img/structure/B5848188.png)
![2-[methyl(tetradecanoyl)amino]ethanesulfonic acid](/img/structure/B5848192.png)
![4-{4-allyl-5-[(3-chlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5848224.png)
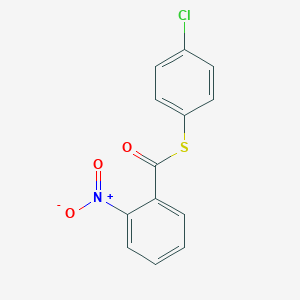
![N-[4-(benzyloxy)-3-methoxybenzyl]-4-fluoroaniline](/img/structure/B5848236.png)
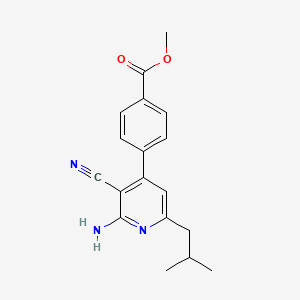

![4-(allyloxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5848259.png)
![methyl 3-[(4-methylbenzoyl)amino]thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B5848271.png)